Cas no 59346-79-1 (2-(4-methoxy-3-nitrophenyl)propanoic acid)
2-(4-methoxy-3-nitrophenyl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(4-methoxy-3-nitrophenyl)propanoic acid
- Benzeneacetic acid, 4-methoxy-α-methyl-3-nitro-
- 2-(3-nitro-4-methoxyphenyl)propionic acid
- GRBFYFXFCNQXLX-UHFFFAOYSA-N
- 4-Methoxy-3-nitrophenylpropanoic acid
- 59346-79-1
- EN300-1848345
- SCHEMBL3866115
- 2-(4-methoxy-3-nitro-phenyl)-propionic acid
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- Inchi: 1S/C10H11NO5/c1-6(10(12)13)7-3-4-9(16-2)8(5-7)11(14)15/h3-6H,1-2H3,(H,12,13)
- InChI Key: GRBFYFXFCNQXLX-UHFFFAOYSA-N
- SMILES: C1(C(C)C(O)=O)=CC=C(OC)C([N+]([O-])=O)=C1
Computed Properties
- Exact Mass: 225.06372245g/mol
- Monoisotopic Mass: 225.06372245g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 275
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 92.4Ų
Experimental Properties
- Density: 1.324±0.06 g/cm3(Predicted)
- Boiling Point: 391.9±37.0 °C(Predicted)
- pka: 4.25±0.10(Predicted)
2-(4-methoxy-3-nitrophenyl)propanoic acid Pricemore >>
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| Enamine | EN300-1848345-10.0g |
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2-(4-methoxy-3-nitrophenyl)propanoic acid Related Literature
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on 2-(4-methoxy-3-nitrophenyl)propanoic acid
Introduction to 2-(4-methoxy-3-nitrophenyl)propanoic acid (CAS No. 59346-79-1)
2-(4-methoxy-3-nitrophenyl)propanoic acid, identified by its Chemical Abstracts Service (CAS) number 59346-79-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, featuring a unique structural arrangement of a propanoic acid moiety linked to a nitro-substituted phenyl ring, presents intriguing possibilities for its applications in medicinal chemistry and material science.
The molecular structure of 2-(4-methoxy-3-nitrophenyl)propanoic acid consists of a propionic acid backbone with an aromatic ring at one end. The presence of both methoxy and nitro functional groups on the aromatic ring introduces a rich interplay of electronic effects, making it a versatile scaffold for designing molecules with tailored biological activities. This structural feature has positioned it as a subject of interest in the development of novel therapeutic agents.
In recent years, the pharmaceutical industry has seen a surge in the exploration of nitroaromatic compounds due to their potential pharmacological properties. The nitro group, while being electron-withdrawing, can also be reduced to an amine under specific conditions, which can lead to significant changes in the compound's reactivity and biological activity. This redox-active property makes 2-(4-methoxy-3-nitrophenyl)propanoic acid particularly intriguing for drug discovery efforts aimed at modulating enzyme function or receptor interactions.
One of the most compelling aspects of 2-(4-methoxy-3-nitrophenyl)propanoic acid is its potential as a precursor in the synthesis of more complex molecules. Researchers have leveraged its structural features to develop derivatives with enhanced binding affinities or selectivity for target proteins. For instance, modifications to the aromatic ring or the carboxylic acid group can lead to compounds with improved pharmacokinetic profiles or reduced toxicity.
Recent studies have highlighted the compound's role in exploring novel therapeutic pathways. For example, researchers have investigated its potential as an intermediate in the synthesis of molecules targeting inflammatory pathways. The combination of methoxy and nitro groups on the phenyl ring allows for fine-tuning of electronic properties, which can be crucial for achieving optimal interactions with biological targets. This has led to interest in its use as a building block for drugs designed to modulate immune responses or reduce inflammation.
The chemical reactivity of 2-(4-methoxy-3-nitrophenyl)propanoic acid also makes it valuable in synthetic chemistry. The carboxylic acid group can participate in esterification, amidation, or other reactions that extend its utility in constructing more complex molecules. Additionally, the presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the aromatic ring allows for diverse functionalization strategies, enabling chemists to create libraries of derivatives with varying biological activities.
In material science, 2-(4-methoxy-3-nitrophenyl)propanoic acid has been explored for its potential applications in polymer chemistry and coatings. Its ability to undergo cross-linking reactions or form coordination complexes with metal ions makes it a candidate for developing advanced materials with tailored properties. These materials could find applications in areas such as catalysis, sensors, or even biodegradable polymers.
The synthesis of 2-(4-methoxy-3-nitrophenyl)propanoic acid itself is an area of active research. While several synthetic routes have been reported, optimizing these methods for high yield and purity remains a key focus. Advances in catalytic techniques and green chemistry principles have also spurred interest in developing more sustainable synthetic pathways for this compound.
As our understanding of molecular interactions continues to evolve, so too does the potential application landscape for 2-(4-methoxy-3-nitrophenyl)propanoic acid. Ongoing research aims to uncover new biological activities and explore novel synthetic strategies that could further expand its utility in pharmaceuticals and beyond.
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